3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride
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Overview
Description
3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO4. It is known for its unique structure, which includes a dihydroisoquinoline ring substituted with methoxy groups and a propionic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride typically involves the following steps:
Formation of the Isoquinoline Ring: The initial step involves the formation of the isoquinoline ring system. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Reduction: The reduction of the isoquinoline ring to form the dihydroisoquinoline derivative is typically achieved using hydrogenation over a palladium catalyst.
Propionic Acid Substitution: The final step involves the introduction of the propionic acid moiety. This can be done through a Friedel-Crafts acylation reaction using propionic anhydride or propionyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the dihydroisoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the propionic acid moiety.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar structure but lacks the propionic acid moiety and is not fully reduced.
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
Uniqueness
3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-YL)-propionic acid hydrochloride is unique due to the presence of both the methoxy-substituted dihydroisoquinoline ring and the propionic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2;/h7-8H,3-6,9H2,1-2H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWDYCVQPIYAFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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